
7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include a chloro-substituted phenylhydrazine and a suitable ketone or aldehyde. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 7-chloro-3-oxo-3-methyl-1,3-dihydro-2H-indol-2-one.
Reduction: Formation of 3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways would depend on the specific application being studied .
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (Diazepam): A well-known pharmaceutical with a chloro group at the 7th position but a different core structure.
3-Hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one: A similar compound without the chloro group.
Uniqueness: 7-Chloro-3-hydroxy-3-methyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both a chloro and hydroxy group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
特性
CAS番号 |
63220-46-2 |
|---|---|
分子式 |
C9H8ClNO2 |
分子量 |
197.62 g/mol |
IUPAC名 |
7-chloro-3-hydroxy-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H8ClNO2/c1-9(13)5-3-2-4-6(10)7(5)11-8(9)12/h2-4,13H,1H3,(H,11,12) |
InChIキー |
HVKIITNIYBPTIC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)Cl)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


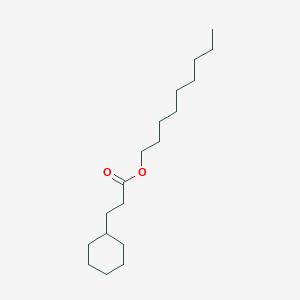
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
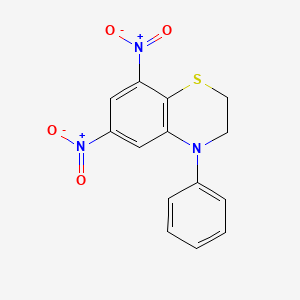
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)


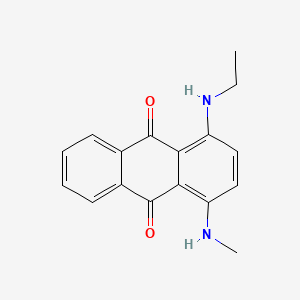
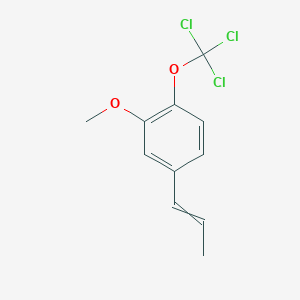
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
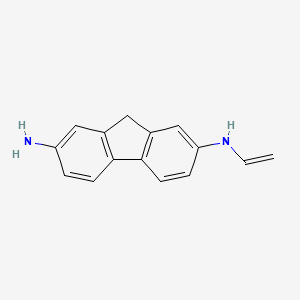
![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
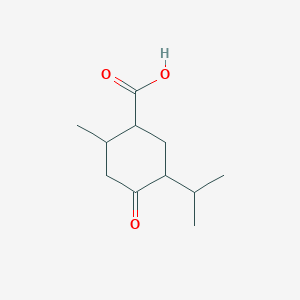

![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
